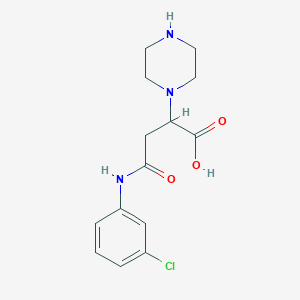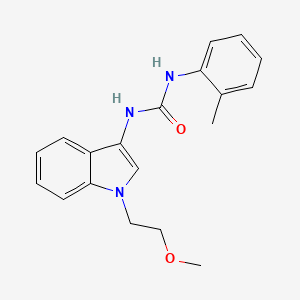![molecular formula C15H21N3O3S2 B2846342 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide CAS No. 2034355-30-9](/img/structure/B2846342.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide is a novel compound that has gained significant attention in the scientific community due to its potential in various applications. 2.1]octan-3-yl)-2-(methylthio)nicotinamide.
Applications De Recherche Scientifique
1. Use in Atom-Transfer Radical Cyclizations
Research by Flynn, Zabrowski, and Nosal (1992) explored the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to substituted 3-azabicyclo-[3.3.0]octanes. This process involves an initial iodine atom-transfer annulation followed by an ionic cyclization, demonstrating the potential of similar compounds in complex chemical syntheses (Flynn, Zabrowski, & Nosal, 1992).
2. Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) synthesized new classes of nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, demonstrating their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid. This indicates potential applications in industrial settings where corrosion resistance is crucial (Chakravarthy, Mohana, & Kumar, 2014).
3. Antiprotozoal Activity
Ismail et al. (2003) synthesized compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showing significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Such compounds, including those structurally similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide, demonstrate potential for developing new antiprotozoal drugs (Ismail et al., 2003).
4. Erythroid Differentiation of Cells
Terada, Fujiki, Marks, and Sugimura (1979) discovered that nicotinamide and its analogues, like N'-Methylnicotinamide, induce erythroid differentiation of murine erythroleukemia cells. This suggests a potential role in therapeutic applications involving cell differentiation and cancer treatment (Terada, Fujiki, Marks, & Sugimura, 1979).
5. Crystal Structure Analysis
Yang, Zhu, Niu, Chen, and Lu (2008) studied the crystal structure of compounds such as (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, providing insights into the structural properties of related molecules. This has implications for understanding the molecular interactions and stability of similar compounds (Yang, Zhu, Niu, Chen, & Lu, 2008).
6. Molecular Conformation Studies
Gomes, Low, Wardell, Pinheiro, de Mendonça, and de Souza (2013) analyzed the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives. Understanding the structural behavior of these compounds can guide the design of new drugs and materials (Gomes et al., 2013).
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-22-15-13(4-3-7-16-15)14(19)17-10-8-11-5-6-12(9-10)18(11)23(2,20)21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVUYCFNOTBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-ethoxy-4-methoxyphenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide](/img/structure/B2846261.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2846265.png)

![2-(ethylthio)-5-methyl-7-phenyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid](/img/structure/B2846277.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
![2-[(4-Aminophenyl)methoxy]ethan-1-ol](/img/structure/B2846279.png)
![1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2846280.png)
